6-Fluoro-2-methylnicotinaldehyde
Overview
Description
6-Fluoro-2-methylnicotinaldehyde is an organic compound with the molecular formula C₇H₆FNO and a molecular weight of 139.13 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 2nd position on the pyridine ring. This compound is used as an intermediate in the synthesis of various fluorine-containing compounds and heterocyclic compounds .
Preparation Methods
6-Fluoro-2-methylnicotinaldehyde can be synthesized through the reaction of 2-fluoro-3-iodo-6-methylpyridine with formic anhydride or acetic anhydride . The specific synthesis scheme can be adjusted according to the experimental conditions. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Fluoro-2-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Fluoro-2-methylnicotinaldehyde has several applications in scientific research:
Biology: It is used in the study of biological pathways and mechanisms involving fluorinated compounds.
Industry: It is used in the preparation of organic optoelectronic devices and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, in the context of anticancer research, similar fluorinated compounds have been shown to inhibit de novo pyrimidine nucleotide biosynthesis, leading to the depletion of critical precursors for RNA and DNA synthesis . This inhibition can result in the cytotoxicity of cancer cells.
Comparison with Similar Compounds
6-Fluoro-2-methylnicotinaldehyde can be compared with other similar compounds, such as:
- 2-Fluoro-6-methylpyridine-3-carbaldehyde
- 6-Fluoro-2-methylpyridine-3-carboxaldehyde
- 2-Fluoro-6-methyl-5-pyridinecarboxaldehyde
These compounds share structural similarities but differ in the position of functional groups and the presence of additional substituents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-fluoro-2-methylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVOXPOZSFRJJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654268 | |
Record name | 6-Fluoro-2-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-96-6 | |
Record name | 6-Fluoro-2-methyl-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884494-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-2-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-2-methylpyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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